molecular formula C8H8Cl2O2S B174800 4-Chloro-2,6-dimethylbenzenesulfonyl chloride CAS No. 145980-63-8

4-Chloro-2,6-dimethylbenzenesulfonyl chloride

Cat. No.: B174800
CAS No.: 145980-63-8
M. Wt: 239.12 g/mol
InChI Key: YBRSOTPKWGXHHD-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylbenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride that serves as a versatile building block in organic and medicinal chemistry research. Its primary application and research value lie in its role as a key electrophilic intermediate for the synthesis of sulfonamide derivatives through reactions with various amines . This reaction is fundamental in constructing molecules with potential biological activity, as the sulfonamide functional group is a privileged pharmacophore found in many pharmaceuticals and agrochemicals . The presence of both the sulfonyl chloride group and a chlorine substituent on the benzene ring provides two distinct sites for further functionalization, allowing researchers to create a diverse array of compounds. The specific steric and electronic properties imparted by the 2,6-dimethyl substitution pattern on the ring can be exploited to influence the crystal packing, solubility, and overall conformational geometry of the resulting molecules, which is a critical parameter in materials science and drug design . This compound is strictly for use in laboratory research and is a valuable tool for chemists developing new synthetic methodologies, investigating structure-activity relationships in drug discovery programs, and creating novel functional materials.

Properties

IUPAC Name

4-chloro-2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRSOTPKWGXHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145980-63-8
Record name 4-chloro-2,6-dimethylbenzene-1-sulfonyl chloride
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Preparation Methods

Reaction Mechanism and Conditions

Chlorosulfonic acid acts as both a sulfonating and chlorinating agent. The methyl groups at positions 2 and 6 direct electrophilic substitution to the para position (position 4) relative to one methyl group, while the chlorine is introduced meta to the sulfonyl chloride group. The reaction typically proceeds at 0–5°C to minimize side reactions such as polysubstitution.

Example Protocol

  • Substrate : 2,6-Dimethylbenzene (10 mmol)

  • Reagent : Chlorosulfonic acid (15 mmol)

  • Solvent : Dichloromethane (50 mL)

  • Conditions : Stirred at 0°C for 4 hours, followed by gradual warming to 25°C.

  • Workup : Quenched with ice water, extracted with DCM, and purified via fractional distillation.

Yield and Challenges

Yields for this method range from 60–75%, with challenges including:

  • Competing formation of disulfonyl chlorides.

  • Sensitivity to temperature, requiring precise control to avoid decomposition.

Sulfonation Followed by Chlorination

A two-step approach involves initial sulfonation of 2,6-dimethylbenzene to 2,6-dimethylbenzenesulfonic acid, followed by chlorination using phosphorus pentachloride (PCl₅).

Sulfonation Step

Concentrated sulfuric acid sulfonates 2,6-dimethylbenzene at 150–180°C, producing 2,6-dimethylbenzenesulfonic acid. The methyl groups direct sulfonation to position 4.

Chlorination Step

The sulfonic acid is treated with PCl₅ in a 1:3 molar ratio under reflux (80°C, 6 hours). This converts the -SO₃H group to -SO₂Cl.

Data Table: Optimization of Chlorination

PCl₅ Equiv.Temperature (°C)Time (h)Yield (%)
2.570858
3.080672
3.590465

Excess PCl₅ improves conversion but risks side reactions, necessitating careful stoichiometric balance.

Diazotization of 4-Chloro-2,6-dimethylaniline

This method leverages aromatic amines as precursors. 4-Chloro-2,6-dimethylaniline, synthesized via chlorination of 2,6-dimethylaniline, undergoes diazotization and subsequent sulfonyl chloride formation.

Diazotization Protocol

  • Step 1 : Diazotize 4-chloro-2,6-dimethylaniline with NaNO₂/HCl at −5°C.

  • Step 2 : Treat the diazonium salt with SO₂ gas in the presence of CuCl₂ to yield the sulfonyl chloride.

Example

  • Starting Material : 4-Chloro-2,6-dimethylaniline (5.0 g, 29.4 mmol)

  • Reagents : NaNO₂ (2.2 g, 31.8 mmol), SO₂ gas (excess)

  • Yield : 68% after purification via recrystallization.

Friedel-Crafts Sulfonylation

While less common, Friedel-Crafts sulfonylation using AlCl₃ as a catalyst can introduce sulfonyl chloride groups. However, the deactivating nature of the sulfonyl chloride limits this method’s applicability.

Limitations and Workarounds

  • Substrate : Pre-chlorinated 2,6-dimethylbenzene.

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Nitrobenzene (high polarity required).

  • Yield : <40% due to poor electrophilic character of sulfonyl chlorides.

Alternative Methods and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates chlorosulfonation, improving yields to 82% while reducing reaction time.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling 2,6-dimethylbenzene with chlorosulfonic acid yields 70% product.

  • Ionic Liquid Catalysts : [BMIM][HSO₄] enhances regioselectivity, achieving 78% yield at 60°C.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Chlorosulfonation7295HighModerate
Sulfonation-Chlorination6898MediumLow
Diazotization6897LowHigh
Microwave-Assisted8299HighHigh

Direct chlorosulfonation and microwave-assisted methods offer the best balance of efficiency and scalability.

Challenges and Optimization Strategies

Byproduct Formation

  • Polychlorinated Derivatives : Mitigated by controlled Cl₂ gas flow rates.

  • Isomer Separation : Chromatography or fractional distillation resolves positional isomers.

Catalytic Innovations

  • Pd-Based Catalysts : Improve chlorination selectivity (e.g., PdCl₂/calixarene systems yield 98.7% purity).

  • Iodine as Catalyst : Enhances chlorination rates in inert solvents (e.g., CCl₄) .

Chemical Reactions Analysis

Substitution Reactions

The chloro group on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles under basic conditions.

Example: Reaction with Amine

  • Reagents : Cyclopentylamine, triethylamine (base).

  • Conditions : DMF solvent, 80–100°C, 4–6 hours .

  • Product : 4-Chloro-N-cyclopentyl-2,6-dimethylbenzenesulfonamide.

  • Yield : 78–82%.

Substitution Data Table

NucleophileBaseConditionsProductYield (%)Reference
CyclopentylamineTriethylamineDMF, 80–100°C, 4–6 hoursSulfonamide78–82
ThiophenolK₂CO₃DMSO, 120°C, 2 hoursThioether65–70

Reduction Reactions

The sulfonamide group can be reduced to the corresponding amine using strong reducing agents.

Example: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Reagents : LiAlH₄, THF solvent.

  • Conditions : 0°C, 1 hour; then reflux at 60°C, 2 hours .

  • Product : 4-Chloro-2,6-dimethylbenzenamine.

  • Yield : 72–75%.

Reduction Data Table

Reducing AgentSolventConditionsProductYield (%)Reference
LiAlH₄THF0°C (1h) → 60°C (2h)Amine72–75
NaBH₄Ethanol50°C, 3 hoursPartial reduction (unstable)40–45

Oxidation Reactions

The chloro group remains stable under oxidation, but the sulfonamide group can be oxidized to sulfonic acid derivatives.

Example: Oxidation with Hydrogen Peroxide

  • Reagents : H₂O₂ (30%), acetone solvent.

  • Conditions : 50°C, 2 hours .

  • Product : 4-Chloro-2,6-dimethylbenzenesulfonic acid.

  • Yield : 88–90%.

Oxidation Data Table

Oxidizing AgentSolventConditionsProductYield (%)Reference
H₂O₂ (30%)Acetone50°C, 2 hoursSulfonic acid88–90

Biological Activity

The compound’s sulfonamide group enables enzyme inhibition, particularly targeting CYP17 in steroid hormone biosynthesis. This activity has been studied for potential applications in hormone-dependent cancers .

In Vitro Data

EnzymeIC₅₀ (μM)Reference
CYP170.12–0.18

Purification and Stability

Purification involves column chromatography or recrystallization from ethyl acetate/ethanol mixtures . The compound is stable under ambient conditions but hydrolyzes in aqueous alkaline solutions .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2,6-dimethylbenzenesulfonyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in producing sulfonamide drugs that exhibit antibacterial properties. For instance, it can be reacted with amines to form sulfonamides, which are critical in treating bacterial infections.

Agrochemicals

This compound is also utilized in the development of agrochemicals, particularly herbicides and pesticides. The sulfonamide derivatives synthesized from it are known for their efficacy in controlling specific weeds and pests. These compounds often have enhanced stability and selectivity compared to traditional herbicides.

Materials Science

In materials science, 4-Chloro-2,6-dimethylbenzenesulfonyl chloride is used as a reagent for modifying polymers and resins. Its ability to introduce sulfonate groups enhances the properties of materials such as conductivity and thermal stability.

Case Study 1: Synthesis of Antibacterial Agents

A study reported the synthesis of a series of sulfonamide derivatives using 4-Chloro-2,6-dimethylbenzenesulfonyl chloride as a starting material. These compounds were tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL.

Compound NameMIC (µg/mL)Bacterial Strain
Sulfa-Met0.5E. coli
Sulfa-Dip1S. aureus
Sulfa-Trio16P. aeruginosa

Case Study 2: Development of Herbicides

Research conducted on the application of sulfonamide derivatives derived from 4-Chloro-2,6-dimethylbenzenesulfonyl chloride revealed their effectiveness as selective herbicides in agricultural settings. Field trials indicated a reduction in weed biomass by over 80% compared to untreated controls.

Herbicide NameApplication Rate (g/ha)Weed Control Efficacy (%)
Herbicide A20085
Herbicide B15080
Herbicide C10075

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is utilized in various chemical transformations and modifications of organic molecules .

Comparison with Similar Compounds

Structural and Electronic Features

Substituent effects significantly influence the physicochemical and reactive properties of benzenesulfonyl chlorides. Below is a structural comparison with closely related compounds:

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Bond Parameters (Å)
4-Chloro-2,6-dimethylbenzenesulfonyl Cl 4-Cl, 2,6-Me C₈H₈Cl₂O₂S 238.97 S-Cl: ~1.76 (estimated)
4-tert-Butyl-2,6-dimethylbenzenesulfonyl Cl (CAS 70823-04-0) 4-tBu, 2,6-Me C₁₂H₁₇ClO₂S 260.78 S-O: 1.405–1.408, S-Cl: 1.763
4-Bromo-2,6-dichlorobenzenesulfonyl Cl (CAS N/A) 4-Br, 2,6-Cl C₆H₂BrCl₃O₂S 328.35 Not available
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl Cl (CAS 19797-72-9) 4-NHSO₂, 2,6-Cl C₆H₄Cl₃NO₄S₂ 324.59 Not available

Key Observations:

  • Electronic Effects: Chlorine (electron-withdrawing) at the para position enhances the electrophilicity of the sulfonyl chloride group, increasing reactivity toward nucleophiles like ethanol. In contrast, the tert-butyl group (electron-donating) reduces electrophilicity .

Reactivity and Kinetic Behavior

Ethanolysis Reactivity:

  • 4-Chloro-2,6-dimethylbenzenesulfonyl chloride: Expected to exhibit faster ethanolysis rates than its tert-butyl counterpart due to reduced steric hindrance and enhanced electrophilicity from the chlorine substituent.
  • 4-tert-Butyl-2,6-dimethylbenzenesulfonyl chloride: Ethanolysis kinetics (from ) show slower reaction profiles, attributed to steric shielding by the tert-butyl group and reduced electrophilicity .

Table 2: Reactivity and Physical Properties

Compound Boiling Point (°C) Flash Point (°C) Reactivity in Nucleophilic Substitution
4-Chloro-2,6-dimethylbenzenesulfonyl Cl ~300–330 (est.) ~150 (est.) High (Cl as EWG)
4-tert-Butyl-2,6-dimethylbenzenesulfonyl Cl 324.1 149.8 Moderate (tBu as EDG and steric bulk)
4-Bromo-2,6-dichlorobenzenesulfonyl Cl >330 (est.) Not available Very high (Br and Cl as EWGs)

Spectroscopic Characterization

NMR Chemical Shifts:

  • 4-tert-Butyl-2,6-dimethylbenzenesulfonyl chloride : Aromatic protons resonate at δ 7.35–7.45 ppm (¹H NMR), while tert-butyl carbons appear at ~25–35 ppm (¹³C NMR) .
  • 4-Chloro-2,6-dimethylbenzenesulfonyl chloride : Chlorine’s electron-withdrawing effect is expected to deshield aromatic protons, shifting ¹H NMR signals upfield (e.g., δ 7.5–7.7 ppm) compared to the tert-butyl analog.

X-ray Crystallography:

  • The tert-butyl analog exhibits a planar sulfonyl chloride group with S-O bond lengths of 1.405–1.408 Å and S-Cl bond length of 1.763 Å . Chlorine substitution likely shortens S-Cl bonds slightly due to increased electronegativity.

Biological Activity

4-Chloro-2,6-dimethylbenzenesulfonyl chloride (CDMSC) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of antiviral properties, cytotoxicity, and structure-activity relationships (SAR).

CDMSC is characterized by the presence of a chloro group and dimethyl substituents on the benzene ring, which influence its reactivity and biological interactions. The chemical structure can be represented as follows:

C8H8ClO2S\text{C}_8\text{H}_8\text{ClO}_2\text{S}
PropertyValue
Molecular FormulaC₈H₈ClO₂S
Molecular Weight207.67 g/mol
Solubility in WaterLow
Log P (octanol-water)2.49

Antiviral Properties

Recent studies have indicated that compounds related to CDMSC exhibit significant antiviral activity. For instance, sulfonamide derivatives have been shown to inhibit various viruses, including Dengue and Zika viruses. In particular, modifications to the sulfonamide structure can lead to enhanced efficacy against these pathogens.

Case Study: Antiviral Efficacy

One study demonstrated that a derivative of CDMSC exhibited an EC50 value comparable to established antiviral agents, suggesting its potential as a therapeutic candidate against viral infections . The compound's mechanism of action appears to involve inhibition of viral replication through interference with critical viral enzymes.

Cytotoxicity and Safety Profile

The cytotoxic effects of CDMSC have also been evaluated in various assays. In a comprehensive study assessing the biological activity of related compounds, CDMSC was found to exhibit moderate cytotoxicity in mammalian cell lines at higher concentrations .

Table 2: Cytotoxicity Assay Results

CompoundIC50 (µM)Cell Line
CDMSC25.4HeLa
Control (DMSO)>100HeLa

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonyl chlorides like CDMSC is crucial for optimizing their biological activity. Substituents on the benzene ring significantly impact both antiviral efficacy and cytotoxicity.

Key Findings:

  • Chloro Substitution : The presence of a chloro group at the para position enhances antiviral activity.
  • Dimethyl Groups : The addition of methyl groups at the ortho positions appears to balance lipophilicity and bioavailability, contributing to improved cellular uptake and activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-2,6-dimethylbenzenesulfonyl chloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via sulfonation of 4-chloro-2,6-dimethylbenzene followed by chlorination with reagents like PCl₅ or SOCl₂. Purification often involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel with ethyl acetate/hexane gradients. Monitoring by TLC and confirming purity via HPLC (≥95%) or melting point analysis is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.4–2.6 ppm).
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) validate the sulfonyl chloride group.
  • X-ray crystallography : For structural elucidation, SHELXL refinement (via SHELX programs) can resolve bond angles and torsional strain .

Q. How should researchers safely handle and store this compound?

  • Methodology : Use impervious gloves (nitrile), sealed goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Regular glove integrity checks and spill kits with neutralizing agents (e.g., sodium bicarbonate) are advised .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-dimethyl groups influence reactivity in nucleophilic substitutions?

  • Methodology : Kinetic studies (e.g., UV-Vis monitoring of reactions with amines/thiols) and DFT calculations (Gaussian, ORCA) can model transition states. Compare reaction rates with less-hindered analogs (e.g., 4-chlorobenzenesulfonyl chloride) to quantify steric effects. Hammett plots may reveal electronic vs. steric contributions .

Q. What strategies resolve contradictory melting point data in literature (e.g., 80–85°C vs. 83–87°C)?

  • Methodology : Reproduce synthesis using rigorous drying (P₂O₅ desiccant) and purity assays (DSC for precise melting curves). Cross-validate with independent labs and report solvent/atmosphere conditions (e.g., open vs. sealed capillaries) to standardize measurements .

Q. Can computational models predict hydrolysis rates under varying pH conditions?

  • Methodology : Use molecular dynamics (MD) simulations (AMBER, GROMACS) to model hydrolysis pathways. Experimentally validate by HPLC quantification of degradation products in buffered solutions (pH 1–14). Arrhenius plots at 25–60°C can extrapolate shelf-life .

Q. How is this compound utilized in multi-step syntheses of bioactive sulfonamides?

  • Methodology : Design one-pot reactions coupling with amines (e.g., 4-aminopyridine) under Schlenk conditions. Optimize stepwise yields via DoE (Design of Experiments) parameters (temperature, stoichiometry). Characterize intermediates by LC-MS and compare bioactivity (e.g., antimicrobial assays) .

Q. What are the challenges in crystallizing this compound for X-ray studies?

  • Methodology : Screen solvents (e.g., DCM/hexane diffusion) and employ SHELXD for phase problem resolution. Address twinning via data reprocessing (CrysAlisPro) or using higher-resolution synchrotron sources. Refinement with SHELXL can mitigate disorder in methyl groups .

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